molecular formula C8H7F3O4 B6296538 Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate CAS No. 126956-19-2

Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate

Cat. No.: B6296538
CAS No.: 126956-19-2
M. Wt: 224.13 g/mol
InChI Key: HCYLHRSOXJCHQT-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate is a chemical compound characterized by the presence of trifluoromethyl, furan, and hydroxypropanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate typically involves the reaction of furan derivatives with trifluoromethyl-containing reagents under specific conditions. One common method includes the use of trifluoromethyl ketones and furan derivatives in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring may facilitate binding to specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate is unique due to its combination of trifluoromethyl, furan, and hydroxypropanoate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4/c1-14-6(12)7(13,8(9,10)11)5-3-2-4-15-5/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLHRSOXJCHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CO1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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